![molecular formula C16H11BO2S B2640089 Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid CAS No. 1447709-01-4](/img/structure/B2640089.png)

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

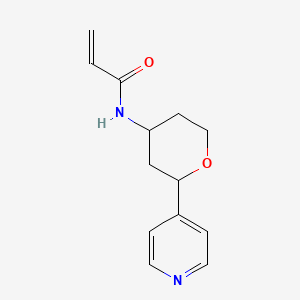

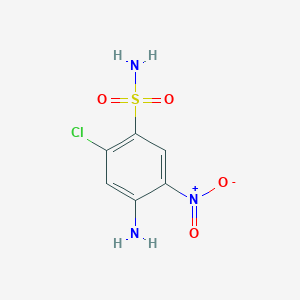

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is an organic compound with the molecular formula C16H11BO2S . It is also known by other names such as Naphtho[2,1-b]thianaphthene, 3,4-Benzo-9-thiafluorene, 7-Thia-7H-benzo[c]fluorene, Benzo[b]naphto[1,2-d]thiophene, Benzo[b]naphtho[1,2]thiophene, and Dibenzo[b]naphtho[1,2d]thiopnene .

Synthesis Analysis

The synthesis of this compound primarily involves two methods . One method involves the condensation reaction of thiophene boronic esters with aromatic ketones . The other method involves the reaction of fluoroborate salts of Benzo[b]naphtho[1,2-d]thiophene with sulfuric acid .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC name for this compound is naphtho[2,1-b]benzothiophen-5-ylboronic acid .Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.13 . It has a predicted density of 1.40±0.1 g/cm3 . The predicted boiling point is 566.6±42.0 °C . It is insoluble in water .科学的研究の応用

Antibiotic Resistance Inhibition

- Benzo[b]thiophene-2-ylboronic acid, a related compound, has been identified as a potent inhibitor of the class C beta-lactamase AmpC. This compound potentiates the activity of beta-lactam antibiotics in bacteria expressing this enzyme. Modifications to enhance its cell permeability have led to derivatives with improved antibacterial efficacy (Venturelli et al., 2007).

Microbial Transformation and Environmental Impact

- The microbial transformation of benzothiophenes, including Benzo[b]naphtho[1,2-d]thiophene, by specific bacterial strains has been studied. This transformation is crucial for understanding the environmental impact and biodegradation of these compounds (Gai et al., 2008).

Dye and Pigment Applications

- Benzo[b]naphtho[2,3-d]thiophene derivatives have been used to synthesize dyes and pigments for coloring synthetic-polymer fibers. These compounds offer excellent fastness to light and sublimation, highlighting their potential in textile applications (Peters & Bide, 1985).

Organic Synthesis and Chemical Properties

- Various studies have focused on the synthesis and chemical properties of Benzo[b]naphtho[1,2-d]thiophene and its isomers. These include the preparation of monomethyl isomers and investigations into their chemical reactivity, highlighting their importance in organic synthesis (Tominaga et al., 1982).

Organometallic Chemistry and Catalysis

- In organometallic chemistry, Benzo[b]naphtho[1,2-d]thiophene derivatives have been used in the synthesis of complex organic molecules, demonstrating their role as intermediates in advanced synthetic routes (Fu et al., 2023).

Safety and Hazards

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is considered an irritant and harmful substance . It can cause irritation to the eyes, respiratory system, and skin . It is recommended to wear appropriate gloves, eye protection, and protective clothing when handling this compound . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

将来の方向性

Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is an important organic optoelectronic material with wide applications in organic electronic devices . It can be used as a luminescent layer and photoelectric conversion layer material in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OPVs) . It has excellent optoelectronic properties, such as high fluorescence efficiency, narrow emission spectrum, and excellent carrier transport performance, making it play an important role in devices .

作用機序

Target of Action

Similar compounds have been used in organic electronic devices , suggesting that this compound might interact with certain types of organic materials or structures.

Action Environment

The action, efficacy, and stability of Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the reactivity of the boronic acid group. Also, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

特性

IUPAC Name |

naphtho[2,1-b][1]benzothiol-5-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BO2S/c18-17(19)13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)20-15/h1-9,18-19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSIVKCZCZDTPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4S2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2640006.png)

![ethyl 4-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]amino]-4-oxobutanoate](/img/structure/B2640008.png)

![N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2640011.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2640012.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2640022.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2640023.png)

![3a-Methyl-3a,4,5,6-tetrahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2640026.png)